An In-depth Technical Guide to Methyl 2-amino-6-chloro-3-methylbenzoate
An In-depth Technical Guide to Methyl 2-amino-6-chloro-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern pharmacology is continually shaped by the exploration of novel molecular scaffolds. Among these, substituted anthranilic acid derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities. This guide focuses on a specific, yet under-documented member of this family: Methyl 2-amino-6-chloro-3-methylbenzoate. While direct experimental data on this compound is limited in publicly accessible literature, its structural motifs suggest a compelling profile for further investigation. This document, therefore, serves as a comprehensive theoretical and practical framework for researchers venturing into the synthesis, characterization, and potential applications of this intriguing molecule. By synthesizing information from closely related analogues and established chemical principles, we aim to provide a robust starting point for its exploration in drug discovery and development.
Molecular Architecture and Physicochemical Properties
Methyl 2-amino-6-chloro-3-methylbenzoate is a substituted aromatic compound belonging to the class of anthranilate esters. Its structure is characterized by a benzene ring substituted with an amino group at the 2-position, a chloro group at the 6-position, a methyl group at the 3-position, and a methyl ester at the 1-position.
Structural Formula:
Caption: 2D structure of Methyl 2-amino-6-chloro-3-methylbenzoate.
Key Structural Features:
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Anthranilate Core: The 2-aminobenzoate core is a well-known pharmacophore present in a variety of biologically active compounds.
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Ortho-Amino Ester: The ortho-positioning of the amino and methyl ester groups can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and physicochemical properties.
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Substitution Pattern: The specific arrangement of the chloro and methyl groups on the benzene ring is expected to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChemLite[1] |
| Molecular Weight | 199.63 g/mol | PubChemLite[1] |
| InChI | InChI=1S/C9H10ClNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | PubChemLite[1] |
| InChIKey | CDGMLDXXIMVYLO-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | CC1=C(C(=C(C=C1)Cl)C(=O)OC)N | PubChemLite[1] |
| Predicted XlogP | 2.6 | PubChemLite[1] |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of Methyl 2-amino-6-chloro-3-methylbenzoate.
Step 1: Esterification of 2-Amino-3-methylbenzoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification reaction, typically carried out in the presence of an acid catalyst.
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Rationale: The esterification serves two primary purposes: it protects the carboxylic acid functionality from undesired side reactions in the subsequent chlorination step, and it introduces the methyl ester group present in the final product. The use of methanol as both the solvent and reactant drives the equilibrium towards the product.
Step 2: Regioselective Chlorination
The second step is the regioselective chlorination of the aromatic ring. The directing effects of the existing substituents (amino and methyl groups) are crucial for achieving the desired substitution pattern.
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Rationale: The amino group is a strong activating and ortho-, para-directing group. The methyl group is a weaker activating and ortho-, para-directing group. The desired position for chlorination is ortho to the amino group and meta to the methyl group. N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic rings under relatively mild conditions. The steric hindrance from the adjacent methyl and amino groups may influence the regioselectivity of the chlorination.
Detailed Experimental Protocol (Theoretical):
Materials:
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2-Amino-3-methylbenzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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N-Chlorosuccinimide (NCS)
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Acetonitrile (anhydrous)
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Sodium bicarbonate (saturated solution)
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
Part A: Synthesis of Methyl 2-amino-3-methylbenzoate
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To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-amino-3-methylbenzoate.
Part B: Synthesis of Methyl 2-amino-6-chloro-3-methylbenzoate
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Dissolve the crude Methyl 2-amino-3-methylbenzoate (1 equivalent) in anhydrous acetonitrile (10 volumes).
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Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate (3 x 10 volumes).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure Methyl 2-amino-6-chloro-3-methylbenzoate.
Spectroscopic Characterization (Predicted and Comparative)
Predicted Mass Spectrometry Data:
The following table summarizes the predicted m/z values for various adducts of the target molecule, which can be invaluable for its identification in mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.0473 |
| [M+Na]⁺ | 222.0292 |
| [M+K]⁺ | 238.0032 |
| [M-H]⁻ | 198.0327 |
Data sourced from PubChemLite.[1]
Comparative ¹H NMR Analysis:
The ¹H NMR spectrum of the target compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.
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Aromatic Protons: Two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring.
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Methyl Protons: A singlet for the methyl group attached to the aromatic ring.
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Amino Protons: A broad singlet for the NH₂ protons.
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Methyl Ester Protons: A singlet for the OCH₃ protons.
For comparison, the ¹H NMR of the related compound 2-amino-5-chloro-3-methylbenzoic acid in DMSO-d₆ shows signals at 7.55 (s, 1H), 7.22 (s, 1H), and 2.11 (s, 3H).[2]
Comparative IR Spectroscopy Analysis:
The IR spectrum will provide information about the functional groups present in the molecule.
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
For reference, the IR spectra of methyl benzoate and its derivatives show characteristic absorption bands for aromatic C-H vibrations above 3040 cm⁻¹ and methyl group vibrations below this value.[3]
Potential Applications in Drug Discovery and Development
While specific biological activities of Methyl 2-amino-6-chloro-3-methylbenzoate have not been reported, the broader class of substituted anthranilic acids has shown significant promise in various therapeutic areas. This suggests that the target molecule could serve as a valuable scaffold for the development of novel therapeutic agents.
Potential Therapeutic Areas:
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Anti-inflammatory Agents: Anthranilic acid derivatives, such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity suggests that Methyl 2-amino-6-chloro-3-methylbenzoate could be explored for its anti-inflammatory properties.[4]
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Anticancer Agents: Some substituted anthranilates have demonstrated potential as anticancer agents.[5] The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related biological targets.
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Antimicrobial Agents: The anthranilate scaffold has been incorporated into various compounds with antibacterial and antifungal activities.[5]
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Antiviral Agents: Certain derivatives have also been investigated for their antiviral properties.[5]
Future Research Directions:
